4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol
Overview
Description
The compound “4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol” is a derivative of benzo[d]thiazole . Benzo[d]thiazole compounds have been studied for their antimicrobial activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)thiazol-2-yl)phenol involves several steps, including the use of ethanol–HCl and ethyl acetate . The reactions are typically monitored by thin-layer chromatography .Chemical Reactions Analysis
The chemical reactions involving benzo[d]thiazole compounds have been studied . For example, it has been found that the presence of an O-alkyl moiety at certain positions of the phenyl group can affect the antimicrobial activity of the benzo[d]thiazole compounds .Scientific Research Applications
Synthesis and Biological Activity
Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety have been extensively studied for their antimicrobial and antioxidant activities. For instance, novel isoxazole derivatives showcasing the benzodioxane structure have been synthesized, exhibiting significant antimicrobial and strong antioxidant activities. This highlights their potential as antimicrobial agents, supported by molecular docking studies (Pothuri, Machiraju, & Rao, 2020). Furthermore, 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives have been evaluated for their B-Raf inhibitory and anti-proliferation activities, with certain compounds displaying potent biological activity, offering insights into the design of B-Raf inhibitors (Yang et al., 2012).
Material Applications
The effects of different donor substituents on the electrochemical and spectroelectrochemical properties of polymers derived from 2,3-dihydrobenzo[b][1,4]dioxin have been examined, demonstrating how changes in donor strength can alter the optical properties of these materials. This research provides valuable insights into the design of electroactive polymers with tailored optical characteristics (Tarkuç, Udum, & Toppare, 2009).
Antimicrobial and Antifungal Activity
A series of 2,4-diaryl-2,3-dihydrobenzo[b][1,4]thiazepines has been synthesized, with some showing comparable antibacterial and antifungal activity to standard drugs like ciprofloxacin and fluconazole. This underscores the potential of these compounds in developing new antimicrobial and antifungal agents (Kumar et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3H-1,3-thiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c13-11-12-8(6-16-11)7-1-2-9-10(5-7)15-4-3-14-9/h1-2,5-6H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDJRMBJHXFWHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655813 | |
Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol | |
CAS RN |
925006-39-9 | |
Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,3-thiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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